Introduction: The Structural Significance of 3,4-Dihydro-2H-1-Benzopyran-6-methanol
Introduction: The Structural Significance of 3,4-Dihydro-2H-1-Benzopyran-6-methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dihydro-2H-1-Benzopyran-6-methanol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dihydro-2H-1-benzopyran-6-methanol, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, detailed experimental protocols, and a thorough, evidence-based prediction and interpretation of the compound's spectral data.
3,4-Dihydro-2H-1-benzopyran-6-methanol, commonly referred to as 6-(hydroxymethyl)chroman, belongs to the chroman family of compounds. The chroman scaffold is a core structural motif in a wide array of biologically active molecules, including tocopherols (Vitamin E) and various flavonoids. The presence of a reactive hydroxymethyl group on this stable heterocyclic system makes it a valuable building block in medicinal chemistry for the synthesis of more complex pharmaceutical agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such organic molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, and the specific frequency required for this "resonance" is measured.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This gives rise to the key parameters observed in an NMR spectrum:
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Chemical Shift (δ): The position of an NMR signal along the x-axis, measured in parts per million (ppm). It is indicative of the degree of "shielding" or "deshielding" of a nucleus by surrounding electrons. Electron-withdrawing groups, for instance, deshield the nucleus, causing its signal to appear at a higher ppm value (downfield).[1][2]
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Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.
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Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei, which causes NMR signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of adjacent protons and their dihedral angles.
The choice of deuterated solvent is also critical, as it can influence the chemical shifts of the solute molecule through various intermolecular interactions.[3][4][5]
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol outlines a standard procedure for the analysis of a compound like 3,4-dihydro-2H-1-benzopyran-6-methanol.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), which is excellent for polar compounds and allows for the observation of exchangeable protons like those in hydroxyl groups, or acetone-d₆.[6]
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Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Filtration: To ensure magnetic field homogeneity and prevent spectral line broadening, the sample solution must be free of any solid particles. It is best practice to filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.[7]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual signal of the deuterated solvent.[8]
NMR Instrument Parameters
The following are typical starting parameters for acquiring 1D spectra on a 400 or 500 MHz spectrometer. These may require optimization based on the specific sample and instrument.[9][10]
For ¹H NMR:
-
Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.
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Spectral Width (sw): A range of -2 to 14 ppm is standard for most organic molecules.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the relaxation of the proton spins.
For ¹³C NMR:
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a significantly higher number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Spectral Width (sw): A standard spectral width of 0 to 220 ppm covers the chemical shift range for most organic compounds.[2]
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum by collapsing all carbon signals into singlets.
Predicted NMR Spectra of 3,4-Dihydro-2H-1-Benzopyran-6-methanol
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of the target molecule. The atom numbering scheme used for assignment is shown below.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| H5 | 6.95 | d | J ≈ 2.0 | 1H | Aromatic proton ortho to the CH₂OH group and meta to the ether oxygen. Experiences moderate deshielding. |
| H7 | 6.75 | dd | J ≈ 8.2, 2.0 | 1H | Aromatic proton ortho to H8 and meta to both the CH₂OH and ether oxygen. |
| H8 | 6.68 | d | J ≈ 8.2 | 1H | Aromatic proton ortho to the ether oxygen, which is strongly shielding. Appears most upfield. |
| H9 (CH₂) | 4.55 | s | - | 2H | Benzylic protons adjacent to an oxygen and an aromatic ring. The chemical shift is similar to that of benzyl alcohol (4.67 ppm in CDCl₃).[11] |
| H2 (OCH₂) | 4.15 | t | J ≈ 5.0 | 2H | Methylene protons adjacent to the ether oxygen. Deshielded by the oxygen atom. Typical for the O-CH₂ group in a chroman ring.[12] |
| H4 (ArCH₂) | 2.75 | t | J ≈ 6.5 | 2H | Benzylic methylene protons adjacent to the aromatic ring. |
| H3 (CH₂) | 1.95 | m | - | 2H | Aliphatic methylene protons situated between two other methylene groups. |
| H10 (OH) | 1.60 | s (broad) | - | 1H | Hydroxyl proton. Its chemical shift can vary with concentration and temperature and it often appears as a broad singlet.[13] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Justification |
| C8a | 152.0 | Aromatic carbon ortho to the ether oxygen (C-O-Ar), highly deshielded. |
| C6 | 131.5 | Aromatic carbon bearing the CH₂OH group. |
| C5 | 128.0 | Aromatic CH carbon. |
| C4a | 127.5 | Quaternary aromatic carbon ipso to the CH₂ group of the pyran ring. |
| C7 | 122.0 | Aromatic CH carbon. |
| C8 | 116.0 | Aromatic CH carbon ortho to the ether oxygen, significantly shielded. |
| C2 | 66.5 | Aliphatic carbon bonded to the ether oxygen (O-CH₂), strongly deshielded. |
| C9 | 65.0 | Carbon of the hydroxymethyl group (Ar-CH₂-OH). Similar to the CH₂ carbon in benzyl alcohol (~65.2 ppm).[11] |
| C4 | 24.5 | Benzylic methylene carbon (Ar-CH₂). |
| C3 | 22.0 | Aliphatic methylene carbon. |
Advanced Structural Verification with 2D NMR
While 1D NMR provides substantial information, a complete and unambiguous assignment of all signals requires 2D NMR techniques. These experiments correlate signals based on their interactions, providing a roadmap of the molecular structure.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). For 3,4-dihydro-2H-1-benzopyran-6-methanol, COSY would show correlations between H2/H3 and H3/H4, confirming the connectivity within the dihydropyran ring. It would also show correlations between the aromatic protons H7 and H8.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~4.15 ppm (H2) would correlate with the carbon signal at ~66.5 ppm (C2).[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the H9 methylene protons to carbons C5, C6, and C7, confirming the position of the hydroxymethyl group on the aromatic ring.[14][16]
// Define nodes with positions C8a [label="C8a", pos="0,1!"]; C8 [label="H8", pos="-0.87,0.5!"]; C7 [label="H7", pos="-0.87,-0.5!"]; C6 [label="C6", pos="0,-1!"]; C5 [label="H5", pos="0.87,-0.5!"]; C4a [label="C4a", pos="0.87,0.5!"]; O1 [label="O1", pos="0,2!"]; C2 [label="H2", pos="1.73,2!"]; C3 [label="H3", pos="2.6,1!"]; C4 [label="H4", pos="1.73,0!"]; C9 [label="H9", pos="0,-2!"];
// Draw structure C8a -- C8 -- C7 -- C6 -- C5 -- C4a -- C8a [color="#5F6368"]; C8a -- O1 [color="#5F6368"]; C4a -- C4 [color="#5F6368"]; C6 -- C9 [color="#5F6368"]; O1 -- C2 -- C3 -- C4 [color="#5F6368"];
// HMBC Correlations H9_node [label="H9", pos="0,-2!", shape=none]; C5_node [label="C5", pos="0.87,-0.5!", shape=none]; C6_node [label="C6", pos="0,-1!", shape=none]; C7_node [label="C7", pos="-0.87,-0.5!", shape=none];
H9_node -> C5_node [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5]; H9_node -> C6_node [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5]; H9_node -> C7_node [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5];
// COSY Correlations H2_node [label="H2", pos="1.73,2!", shape=none]; H3_node [label="H3", pos="2.6,1!", shape=none]; H4_node [label="H4", pos="1.73,0!", shape=none]; H7_node [label="H7", pos="-0.87,-0.5!", shape=none]; H8_node [label="H8", pos="-0.87,0.5!", shape=none];
H2_node -> H3_node [color="#4285F4", style=dashed, arrowhead=none, penwidth=1.5]; H3_node -> H4_node [color="#4285F4", style=dashed, arrowhead=none, penwidth=1.5]; H7_node -> H8_node [color="#4285F4", style=dashed, arrowhead=none, penwidth=1.5]; } Caption: Key expected COSY (blue) and HMBC (red) correlations.
Conclusion
This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of 3,4-dihydro-2H-1-benzopyran-6-methanol. Through a combination of foundational principles, detailed experimental protocols, and evidence-based spectral prediction, a comprehensive analytical picture of the molecule has been constructed. The predicted chemical shifts, multiplicities, and correlations serve as a robust reference for researchers working with this compound and its derivatives. The application of 1D and 2D NMR techniques, as outlined, is essential for the definitive structural confirmation and purity assessment required in modern chemical and pharmaceutical research.
References
-
University of Ottawa. NMR Sample Preparation. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
ACD/Labs. NMR Prediction. Available from: [Link]
-
Western University. NMR Sample Preparation. Available from: [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. Available from: [Link]
-
Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Phys. Chem. Chem. Phys., 2021,23, 20384-20395. Available from: [Link]
-
Zhang, J., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics, 2021. Available from: [Link]
-
Lee, S., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 2022. Available from: [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for "Iron-Catalysed Cross-Coupling of Alcohols and Grignard Reagents". Available from: [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. 2007. Available from: [Link]
-
Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 1967. Available from: [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020. Available from: [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments?. 2022. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Available from: [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
PubChem. Benzyl Alcohol. Available from: [Link]
-
ACS Publications. Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Natural Products, 2023. Available from: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176–2179. Available from: [Link]
-
Rychnovsky, S. D. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 2006. Available from: [Link]
-
University of Puget Sound. NMR Chemical Shifts. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000407: Benzyl Alcohol. Available from: [Link]
-
ResearchGate. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Available from: [Link]
-
University of Maryland, Baltimore County. Step-by-step procedure for NMR data acquisition. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000458: P-Cresol. Available from: [Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 2020. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Available from: [Link]
-
MDPI. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 2018. Available from: [Link]
-
EPFL. 2D NMR. Available from: [Link]
-
R-NMR. SOP data acquisition. Available from: [Link]
-
University of Oklahoma. STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments. Available from: [Link]
-
SciSpace. The NMR Spectra of Some Chroman Derivatives. Available from: [Link]
-
University of Houston. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Available from: [Link]
-
NMRS.io. 1H | toluene-d8 | NMR Chemical Shifts. Available from: [Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 2020, 25(9), 2065. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. 2024. Available from: [Link]
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. 2021. Available from: [Link]
-
Royal Society of Chemistry. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Reaction Chemistry & Engineering, 2020. Available from: [Link]
-
Michigan State University. Proton NMR Table. Available from: [Link]
-
SpectraBase. Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
SpectraBase. P-cresol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. ou.edu [ou.edu]
- 11. rsc.org [rsc.org]
- 12. scispace.com [scispace.com]
- 13. Proton NMR Table [www2.chemistry.msu.edu]
- 14. scribd.com [scribd.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. m.youtube.com [m.youtube.com]
